molecular formula C12H22N2O2 B597230 tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1251005-45-4

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B597230
CAS No.: 1251005-45-4
M. Wt: 226.32
InChI Key: CSDLLXOIJNMILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It is a spirocyclic compound, which means it contains a spiro-connected bicyclic system. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1,6-diazaspiro[35]nonane-1-carboxylate can be synthesized through several synthetic routesThe reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, as it can provide different reactivity and selectivity compared to other similar compounds .

Biological Activity

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within a seven-membered ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as a scaffold for developing bioactive molecules and therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1251005-45-4
  • Physical Form : White to off-white crystalline solid
  • Storage Conditions : Keep in a dark place at temperatures between 2-8°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for versatile binding capabilities, which can modulate various biochemical pathways. This compound's carboxylate group enhances its reactivity, facilitating participation in numerous biochemical reactions that are crucial for its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-parasitic Activity : The compound has been explored for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, showcasing significant reductions in parasitemia in experimental models .
  • Neuroactivity : Structural analogs have demonstrated neuroactive properties, indicating potential applications in treating neurological disorders.

Study on Anti-parasitic Efficacy

A study focused on the optimization of compounds for anti-trypanosomal activity highlighted the effectiveness of structural modifications on the potency of diazaspiro compounds. This compound was identified as a promising lead due to its ability to reduce parasitemia significantly in infected mice models. The study reported a reduction of parasitemia by over 90% when administered at specific dosages .

CompoundDose (mg/kg)Parasitemia Reduction (%)
This compound<50>90
Control (standard drug)50>95

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the compound exhibits favorable absorption characteristics and metabolic stability, making it a viable candidate for further development in drug discovery efforts. Its interactions with liver microsomes indicate lower clearance rates compared to less stable analogs, suggesting potential for enhanced bioavailability .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
This compoundSpirocyclic with two nitrogen atomsPotential anti-parasitic and neuroactive properties
N,N-Dimethyl 1,6-diazaspiro[3.5]nonaneDimethyl substitution on nitrogenEnhanced lipophilicity
Tert-butyl 2-piperidinecarboxylatePiperidine ring structureDifferent pharmacological profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, and what factors influence reaction efficiency?

The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. A common approach utilizes tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) as a base to facilitate spirocyclic ring formation via intramolecular nucleophilic substitution . Key factors affecting yield and purity include:

  • Solvent polarity : Polar aprotic solvents enhance reaction rates by stabilizing transition states.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization.
  • Protecting group stability : The tert-butyloxycarbonyl (Boc) group is preferred for its acid-labile properties, enabling selective deprotection .

Q. How does the spirocyclic structure of this compound influence its reactivity in organic synthesis?

The diazaspiro[3.5]nonane core introduces steric constraints and electronic effects that modulate reactivity:

  • Steric hindrance : The fused ring system restricts access to the nitrogen lone pairs, reducing nucleophilicity compared to non-spirocyclic analogs.
  • Conformational rigidity : The spiro architecture enforces specific dihedral angles, favoring stereoselective transformations in cross-coupling or alkylation reactions .
  • Boc group role : The tert-butyl ester enhances solubility in nonpolar media and prevents undesired protonation during basic conditions .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm spirocyclic connectivity and Boc group integrity. Distinctive shifts for the spiro carbons (e.g., ~70–80 ppm in 13C NMR) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C12H22N2O2, MW 226.32) and detects trace impurities .
  • HPLC with UV detection : Quantifies purity (>95% for most research-grade batches) and identifies byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in spirocyclic ring formation?

Strategies to improve efficiency:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate key steps like Buchwald-Hartwig amination for nitrogen functionalization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .
  • Dynamic kinetic resolution : Chiral auxiliaries or enzymes (e.g., lipases) can resolve racemic intermediates, enhancing enantiomeric excess .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

Comparative analysis with analogs (e.g., tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate) reveals:

  • Nitrogen positioning : Moving the nitrogen atom from position 1 to 6 alters hydrogen-bonding capacity, affecting binding to targets like kinases or GPCRs .
  • Ring size variation : Larger spiro rings (e.g., diazaspiro[4.4]nonane) increase conformational flexibility, potentially enhancing bioavailability but reducing target specificity .
  • Boc vs. alternative protecting groups : Trifluoroacetyl (TFA) groups improve metabolic stability but complicate deprotection under mild conditions .

Q. What methodological approaches resolve contradictions in reported biological activities of diazaspiro compounds?

Discrepancies in bioactivity data (e.g., conflicting IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Solubility artifacts : Use co-solvents (e.g., DMSO) at <0.1% to avoid false negatives in cell-based studies .
  • Epimerization during storage : Monitor stereochemical integrity via circular dichroism (CD) or chiral HPLC for hygroscopic analogs .

Q. How can computational methods enhance the design of derivatives for targeted therapeutic applications?

  • Molecular docking : Predict binding modes to targets (e.g., serotonin receptors) using software like AutoDock Vina, focusing on spirocyclic rigidity for induced-fit interactions .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with antimicrobial activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess logP and P-glycoprotein substrate risk, guiding structural modifications to improve pharmacokinetics .

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, stoichiometry) and identify critical quality attributes (CQAs) .
  • Continuous flow chemistry : Minimizes batch-to-batch variability and improves heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates, ensuring >99% conversion .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDLLXOIJNMILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719157
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251005-45-4
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.